![molecular formula C18H21NO B335727 3,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B335727.png)
3,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an isopropyl group attached to the phenyl ring and two methyl groups attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzamide typically involves the reaction of 2-isopropylaniline with 3,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: 3,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It may also be used in the development of new drugs or therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry for the design and synthesis of new drugs. Its structural features make it a candidate for the development of inhibitors or modulators of specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isopropyl and methyl groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(2-isopropylphenyl)-2-nitrobenzamide
- N-(2-isopropylphenyl)-3,4-dimethylbenzoic acid
- N-(2-isopropylphenyl)-3,4-dimethylbenzylamine
Comparison: 3,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzamide is unique due to the presence of both isopropyl and dimethyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, solubility, and stability, making it suitable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
3,4-dimethyl-N-(2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C18H21NO/c1-12(2)16-7-5-6-8-17(16)19-18(20)15-10-9-13(3)14(4)11-15/h5-12H,1-4H3,(H,19,20) |
InChI Key |
CCCLDTOXSAFHQV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(6-{4-[(cyclohexylcarbonyl)amino]phenyl}[1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B335644.png)
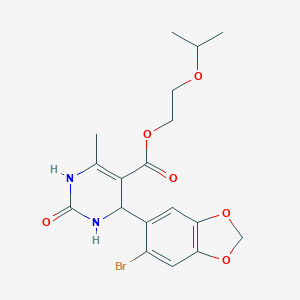

![ethyl 2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B335649.png)
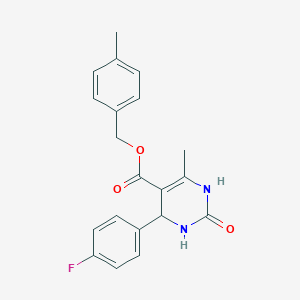
![N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B335654.png)
![(2E)-4-{(1,3-benzodioxol-5-ylmethyl)[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B335655.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B335656.png)
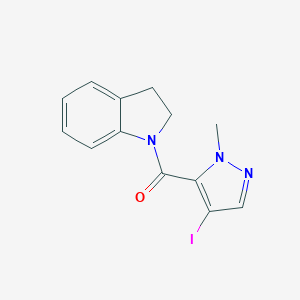
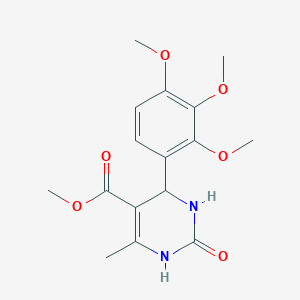
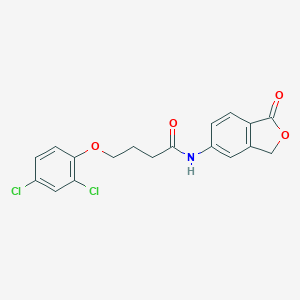
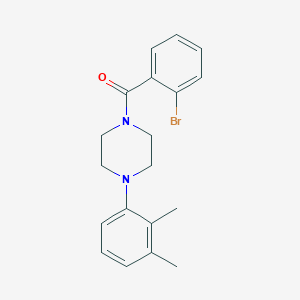
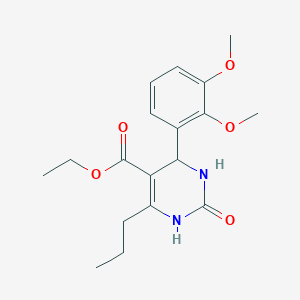
![2-[4-(2-Bromobenzoyl)-1-piperazinyl]phenyl ethyl ether](/img/structure/B335668.png)
